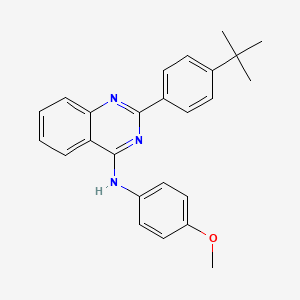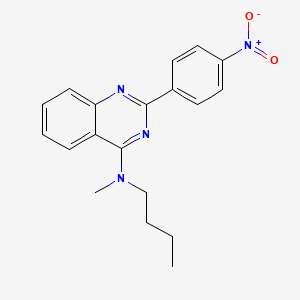![molecular formula C21H18N4O2S2 B11631695 2-[benzyl(methyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631695.png)
2-[benzyl(methyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our compound is a mouthful, but its structure holds hidden treasures. Let’s break it down:
- The core is a pyrido[1,2-a]pyrimidine scaffold.
- It features a benzyl(methyl)amino group, a thiazolidinone ring, and a methyl group.
- The Z configuration of the thiazolidinone double bond adds a twist.
Preparation Methods
Synthetic Routes::
Key Precursor: Start with N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2). This precursor reacts with 2-aminobenzimidazole (1) via diazotization in pyridine to form the compound.
Functionalization: Compound 2 reacts with various secondary amines (e.g., piperidine, morpholine, piperazine, diphenylamine, N-methylglucamine, diethanolamine) in boiling ethanol to yield different acrylonitrile derivatives (3-8).
Industrial Production:: While industrial-scale synthesis isn’t common, the compound can be synthesized using the above routes with appropriate modifications.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: Compound 2 undergoes nucleophilic substitution reactions with hydrazine hydrate, yielding 4-(1H-benzimidazol-2-yl)diazenyl-1H-pyrazole-3,5-diamine (9).
Cyanation: Reaction with malononitrile in the presence of sodium ethoxide gives 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11).
Ring Closure: Heating compound 7 with acetic anhydride and pyridine produces a pentacarboxylic acid ester (15).
Scientific Research Applications
This compound’s versatility shines across disciplines:
Chemistry: Scaffold for drug design.
Biology: Potential bioactive agents.
Medicine: Antitumor activity (compound 14 stands out).
Industry: Limited applications, but its unique structure sparks interest.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to unravel its precise mechanism.
Properties
Molecular Formula |
C21H18N4O2S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O2S2/c1-13-7-6-10-25-17(13)22-18(24(2)12-14-8-4-3-5-9-14)15(20(25)27)11-16-19(26)23-21(28)29-16/h3-11H,12H2,1-2H3,(H,23,26,28)/b16-11- |
InChI Key |
PAIRFLGMCCOYDZ-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N(C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)

![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11631641.png)
![Propan-2-yl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631643.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631661.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631666.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11631676.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631678.png)

![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B11631705.png)
